

Comparative Efficacy of Amphyl Disinfectant: A Guide for Researchers

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Compound of Interest

Compound Name: *Amphyl*

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For researchers and professionals in drug development, selecting the appropriate disinfectant is a critical step in maintaining a sterile environment and ensuring the integrity of experimental outcomes. This guide provides a comparative analysis of **Amphyl** disinfectant, presenting its performance against other common laboratory disinfectants. The data herein is synthesized from available research to facilitate an informed decision-making process.

Performance Comparison of Surface Disinfectants

The efficacy of Professional **Amphyl**® Disinfectant Cleaner, a phenolic formulation, has been evaluated alongside other disinfectant types, including those with alcohol, chlorine, and other phenolic active ingredients. The following table summarizes the logarithmic reduction of various challenging microorganisms at different contact times, as reported in a 2001 Clinicians Report study. A higher log reduction value indicates a greater reduction in the number of viable microorganisms.

Table 1: Comparative Log Reduction of Microorganisms by Surface Disinfectants

Disinfectant	Active Ingredients	1-minute Contact Time	3-minute Contact Time	10-minute Contact Time
Professional Amphyl® Disinfectant Cleaner (1:200)	0.05% o-phenylphenol, 0.03% o-benzyl-p-chlorophenol	>5.1 (M. bovis)	>5.1 (M. bovis)	>5.1 (M. bovis)
2.9 (P. aeruginosa)	>5.1 (P. aeruginosa)	>5.1 (P. aeruginosa)		
0.9 (S. aureus)	0.7 (S. aureus)	>5.1 (S. aureus)		
0.0 (Poliovirus)	2.7 (Poliovirus)	>5.1 (Poliovirus)		
Alda-cide	69.7% Ethyl alcohol, 0.28% o-phenylphenol, 0.20% Benzalkonium chloride	>5.3 (M. bovis)	>5.3 (M. bovis)	>5.3 (M. bovis)
>5.3 (P. aeruginosa)	>5.3 (P. aeruginosa)	>5.3 (P. aeruginosa)		
4.6 (S. aureus)	>5.3 (S. aureus)	>5.3 (S. aureus)		
3.6 (Poliovirus)	>5.3 (Poliovirus)	>5.3 (Poliovirus)		
Ster-phenene	0.02% o-phenylphenol, 0.06% o-benzyl-p-chlorophenol	0.8 (M. bovis)	4.5 (M. bovis)	>6.2 (M. bovis)
0.7 (P. aeruginosa)	0.6 (P. aeruginosa)	0.7 (P. aeruginosa)		
0.2 (S. aureus)	2.2 (S. aureus)	5.1 (S. aureus)		
0.0 (Poliovirus)	3.3 (Poliovirus)	0.7 (Poliovirus)		
Professional Lysol®	0.02% o-phenylphenol,	0.1 (M. bovis)	1.0 (M. bovis)	>5.1 (M. bovis)

Disinfectant Cleaner (1:256)	0.03% o-benzyl- p-chlorophenol	
2.9 (P. aeruginosa)	>5.1 (P. aeruginosa)	>5.1 (P. aeruginosa)
0.9 (S. aureus)	0.7 (S. aureus)	>5.1 (S. aureus)
0.0 (Poliovirus)	2.7 (Poliovirus)	>5.1 (Poliovirus)

Data sourced from a 2001 Clinicians Report on environmental surface disinfectants. *M. bovis* (*Mycobacterium bovis*), *P. aeruginosa* (*Pseudomonas aeruginosa*), *S. aureus* (*Staphylococcus aureus*).

Experimental Protocols

While the precise, detailed experimental protocol for the 2001 Clinicians Report study is not publicly available, the testing of disinfectant efficacy on hard, non-porous surfaces generally follows standardized methods. The methodologies outlined below are based on established protocols such as those from the AOAC International (Use-Dilution Test) and ASTM International (Standard Test Method for Efficacy of Sanitizers).

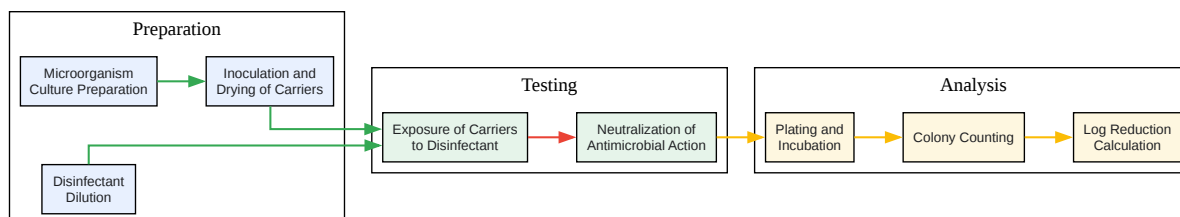
General Surface Disinfectant Efficacy Test Protocol

- **Test Organisms:** Cultures of relevant microorganisms (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Mycobacterium bovis*, Poliovirus) are prepared to a standardized concentration.
- **Carrier Preparation:** Sterile carriers (typically glass or stainless steel cylinders or slides) are inoculated with a specific volume of the microbial culture and then dried under controlled conditions to create a film of the microorganism.
- **Disinfectant Preparation:** The disinfectant solutions are prepared according to the manufacturer's instructions for the recommended use-dilution.
- **Exposure:** The inoculated carriers are immersed in or sprayed with the disinfectant solution for specified contact times (e.g., 1, 3, and 10 minutes).

- **Neutralization:** After the designated contact time, the carriers are transferred to a neutralizing broth that stops the antimicrobial action of the disinfectant. This step is crucial to prevent residual disinfectant from inhibiting microbial growth in the subsequent culture step.
- **Quantification of Survivors:** The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium. The plates are incubated, and the resulting colonies are counted.
- **Log Reduction Calculation:** The log reduction is calculated by comparing the number of viable microorganisms on the treated carriers to the number on untreated control carriers. A log reduction of 3 corresponds to a 99.9% reduction, a log reduction of 4 to a 99.99% reduction, and so on.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for testing the efficacy of a surface disinfectant.



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Caption: Generalized workflow for disinfectant efficacy testing.

This guide offers a foundational comparison of **Amphyl** disinfectant. For specific applications, it is always recommended to consult the manufacturer's guidelines and conduct in-house validations to ensure efficacy against the target microorganisms under your specific environmental conditions.

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